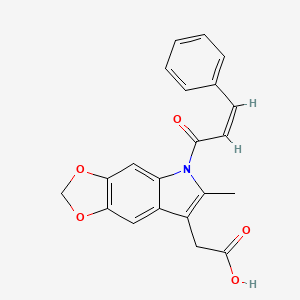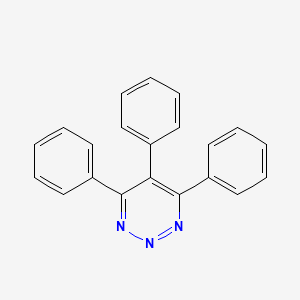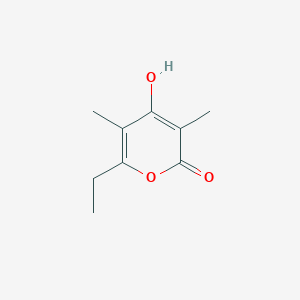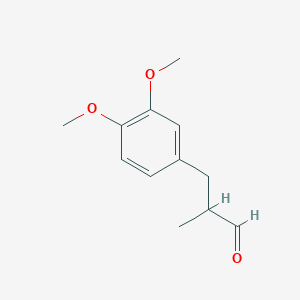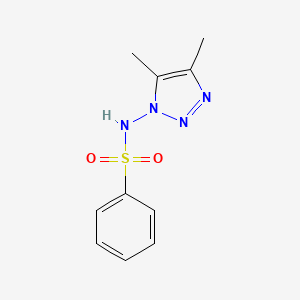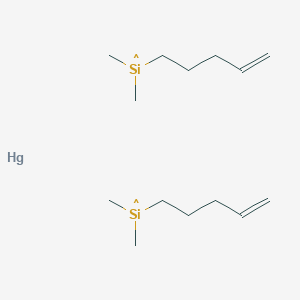
Dimethyl(pent-4-en-1-yl)silyl--mercury (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is a unique organometallic compound that features both silicon and mercury atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(pent-4-en-1-yl)silane with a mercury(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organomercury species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state mercury compounds, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
Scientific Research Applications
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-mercury bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) exerts its effects involves the interaction of its silicon and mercury atoms with various molecular targets. The silicon atom can form strong bonds with carbon and other elements, while the mercury atom can interact with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(pent-4-en-1-yl)silane: Lacks the mercury atom but has similar silicon chemistry.
Dimethylmercury: Contains mercury but lacks the silicon component.
Trimethylsilylmercury: Similar structure but with different alkyl groups.
Uniqueness
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Properties
CAS No. |
51639-29-3 |
|---|---|
Molecular Formula |
C14H30HgSi2 |
Molecular Weight |
455.15 g/mol |
InChI |
InChI=1S/2C7H15Si.Hg/c2*1-4-5-6-7-8(2)3;/h2*4H,1,5-7H2,2-3H3; |
InChI Key |
RLIBRJSMZWYHCW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCC=C.C[Si](C)CCCC=C.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


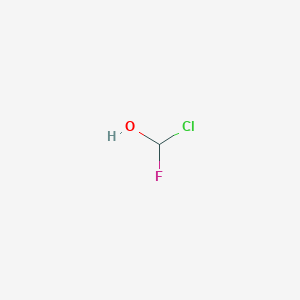
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
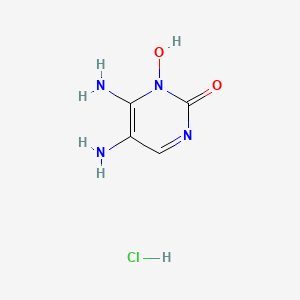
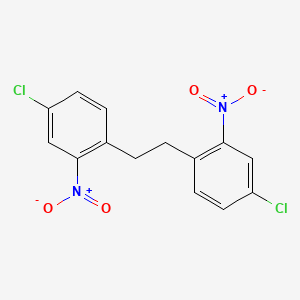
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
